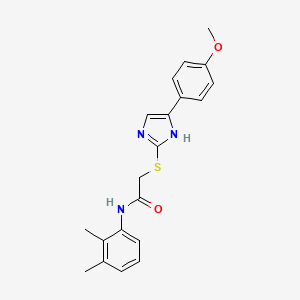

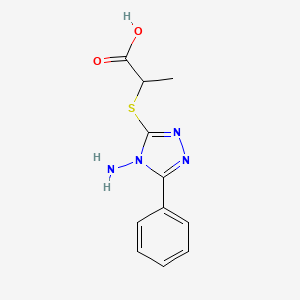

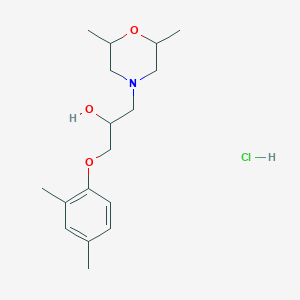

methyl 2-(2H-chromene-3-carbonylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a chemical compound with the molecular formula C18H15NO4. It is related to the coumarin family of compounds, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 .

Synthesis Analysis

The synthesis of coumarin systems, including methyl 2-(2H-chromene-3-carbonylamino)benzoate, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, often under green conditions such as using green solvents, catalysts, and other procedures .Applications De Recherche Scientifique

Synthesis and Structural Insights

Methyl 2-(2H-chromene-3-carbonylamino)benzoate is a compound that has garnered interest within the scientific community due to its potential applications in various fields. The synthesis and structural characterization of related compounds provide a foundation for understanding its properties and potential applications. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated through single-crystal X-ray crystallography, highlighting the importance of hydrogen bonding in the crystal structure (Manolov, Morgenstern, & Hegetschweiler, 2012). Similarly, the synthesis and transformations of methyl (E)‐2‐(acetylamino)‐3‐cyanoprop‐2‐enoate and its benzoyl analog as versatile reagents for the preparation of polyfunctional heterocyclic systems underscore the compound's utility in generating polysubstituted heterocyclic systems (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Catalytic Synthesis and Chemical Reactions

The catalytic synthesis of 2H-chromenes, including derivatives of methyl 2-(2H-chromene-3-carbonylamino)benzoate, showcases the broad spectrum of biological activities these compounds possess. They serve as critical structural motifs in medicines, natural products, and materials with unique photophysical properties. Various catalytic methodologies have been developed for the synthesis of 2H-chromenes, highlighting their importance in organic synthesis and chemical biology (Majumdar, Paul, Mandal, Bruin, & Wulff, 2015). Additionally, reactions of some 2H-chromenes and 2H-thiochromenes with triazolinediones illustrate the chemical reactivity and potential applications of these compounds in forming [2+2]-adducts and undergoing electrophilic substitution sequences (Gabbutt, Hepworth, & Heron, 1995).

Green Chemistry Applications

The environmentally friendly synthesis of 2-amino-chromenes in water, catalyzed by nanostructured diphosphate Na2CaP2O7, represents an example of green chemistry. This method provides high yields of 2-amino-chromenes from a one-pot multi-component reaction, demonstrating an efficient and sustainable approach to synthesizing these compounds. The process underscores the potential of methyl 2-(2H-chromene-3-carbonylamino)benzoate derivatives in contributing to green synthetic protocols (Solhy, Elmakssoudi, Tahir, Karkouri, Larzek, Bousmina, & Zahouily, 2010).

Propriétés

IUPAC Name |

methyl 2-(2H-chromene-3-carbonylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-18(21)14-7-3-4-8-15(14)19-17(20)13-10-12-6-2-5-9-16(12)23-11-13/h2-10H,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPKJGDCDYJVFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(2H-chromene-3-carbonylamino)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(Hydroxyimino)ethyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B2987311.png)

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)

![2-[6-Oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2987319.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)